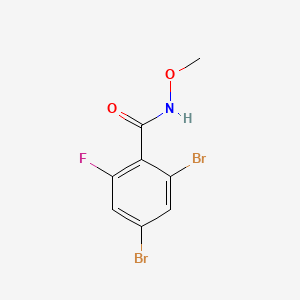

2,4-Dibromo-6-fluoro-N-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6Br2FNO2 |

|---|---|

Molecular Weight |

326.94 g/mol |

IUPAC Name |

2,4-dibromo-6-fluoro-N-methoxybenzamide |

InChI |

InChI=1S/C8H6Br2FNO2/c1-14-12-8(13)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3,(H,12,13) |

InChI Key |

MSZRSWYHOYDRNA-UHFFFAOYSA-N |

Canonical SMILES |

CONC(=O)C1=C(C=C(C=C1Br)Br)F |

Origin of Product |

United States |

The Academic Significance of Polyhalogenated Aromatic Compounds in Contemporary Chemical Research

Polyhalogenated aromatic compounds, which are organic molecules featuring multiple halogen atoms on an aromatic ring, are of significant academic and industrial interest. mdpi.com Their importance stems from their unique reactivity and utility as versatile intermediates in organic synthesis. nbinno.com The presence of different halogens (e.g., fluorine, chlorine, bromine, iodine) on a single aromatic nucleus provides distinct reactive sites. This is because the reactivity of carbon-halogen bonds in common transition-metal-catalyzed cross-coupling reactions typically follows the order C-I > C-Br > C-Cl, with C-F bonds being the most inert under these conditions. This differential reactivity allows for sequential and regioselective chemical transformations, where one halogen can be selectively reacted while others remain intact for subsequent functionalization.

This strategic approach is fundamental to the efficient synthesis of complex, multi-substituted aromatic molecules from a single, densely functionalized precursor. nbinno.com Researchers can program a synthetic route by addressing each halogen site in a specific order, thereby controlling the final molecular architecture with high precision. Furthermore, halogen atoms significantly influence the electronic properties of the aromatic ring through inductive and resonance effects, which can be exploited to fine-tune the reactivity of the molecule and the properties of the final product. nih.gov These compounds are therefore not merely passive scaffolds but active participants in directing the course of chemical reactions.

The Role of N Methoxybenzamide Derivatives As Versatile Synthetic Intermediates and Directing Groups in Catalysis

N-Methoxybenzamide derivatives are a class of compounds recognized for their significant utility in organic synthesis. researchgate.netnih.gov Their structural features make them valuable both as stable precursors to other functional groups and as powerful directing groups in catalysis. The N-methoxyamide moiety, often referred to as a Weinreb amide, is known for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This controlled reactivity makes it a reliable functional group for constructing key carbonyl-containing intermediates.

More recently, the N-methoxybenzamide group has gained widespread attention as a highly effective directing group for transition-metal-catalyzed C-H bond activation. researchgate.netrsc.org This strategy allows for the functionalization of otherwise unreactive carbon-hydrogen bonds, representing a significant advance in synthetic efficiency and atom economy. researchgate.net The amide's oxygen and nitrogen atoms can chelate to a metal catalyst (such as palladium, rhodium, or ruthenium), positioning the metal in close proximity to an ortho C-H bond on the aromatic ring. researchgate.netacs.orgorganic-chemistry.org This proximity facilitates the cleavage of the C-H bond and its subsequent transformation, enabling the introduction of a wide range of substituents, including alkyl, aryl, and olefinic groups, at a specific position. rsc.orgacs.org This capacity for directed C-H functionalization makes N-methoxybenzamide derivatives powerful tools for elaborating aromatic structures.

Rationale for Focused Research on 2,4 Dibromo 6 Fluoro N Methoxybenzamide Within the Context of Complex Molecule Synthesis

The chemical architecture of 2,4-Dibromo-6-fluoro-N-methoxybenzamide presents a compelling case for focused research as it synergistically combines the advantages of polyhalogenated aromatics and the directing-group capabilities of the N-methoxybenzamide moiety. This specific arrangement of functional groups makes it a potentially powerful and versatile building block for the synthesis of highly substituted, complex molecules.

The rationale for its investigation can be deconstructed by analyzing its key structural features:

Orthogonal Halogen Reactivity : The molecule possesses three halogen atoms with differing potential for reactivity. The two bromine atoms at the 2- and 4-positions serve as primary sites for transition-metal-catalyzed cross-coupling reactions. Their distinct electronic and steric environments may allow for selective functionalization of one C-Br bond over the other. The fluorine atom at the 6-position is significantly less reactive in such reactions, effectively serving as a stable substituent that can be carried through multiple synthetic steps or used to modulate the electronic character of the ring.

Directed C-H Functionalization : With the halogenated positions at 2, 4, and 6, and the point of attachment at C1, the only remaining hydrogen atom on the aromatic ring is at the C5 position. The N-methoxybenzamide group is perfectly positioned to act as a directing group to facilitate the selective functionalization of this last C-H bond via ortho-metalation or directed C-H activation.

Pathway to Fully Substituted Aromatics : The combination of these features provides a clear, step-wise strategy for accessing fully substituted or penta-substituted aromatic rings from a single starting material. A potential synthetic sequence could involve (i) selective cross-coupling at one C-Br bond, (ii) a second cross-coupling at the other C-Br bond, and (iii) a final directed C-H functionalization at the C5 position. This programmed approach offers a high degree of control and efficiency in constructing complex molecular scaffolds.

Table 1: Synthetic utility of the functional groups in this compound.

Overview of Research Objectives and Scope for 2,4 Dibromo 6 Fluoro N Methoxybenzamide

Strategies for Constructing the Halogenated Benzamide (B126) Core

The primary challenge in synthesizing this compound lies in the controlled introduction of two bromine atoms and one fluorine atom onto the benzene (B151609) ring at specific positions. This requires a careful selection of starting materials and halogenation reagents, often involving multiple steps to achieve the desired substitution pattern.

Regioselective Halogenation Approaches for Polyhalogenated Benzene Derivatives

The construction of the 2,4-dibromo-6-fluoro aromatic core can be approached through various regioselective halogenation strategies. These methods aim to control the position of halogen introduction on the benzene ring, which is influenced by the electronic effects of the existing substituents.

The introduction of two bromine atoms at the 2- and 4-positions relative to a directing group can be achieved through several methods. Electrophilic aromatic substitution is a common approach, where the regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring. For instance, starting with a fluorine-substituted benzene derivative, the fluorine atom, being an ortho-, para-director, can guide the incoming bromine electrophiles.

Direct dibromination of a suitable fluorinated precursor can be employed. However, controlling the reaction to achieve the desired 2,4-dibromo isomer without the formation of other isomers can be challenging and may require specific catalysts or reaction conditions. Lewis acids such as ferric chloride (FeCl₃) are often used to catalyze the bromination of aromatic compounds. google.com

Metal-catalyzed bromination reactions offer an alternative with potentially higher regioselectivity. These methods can involve palladium or other transition metal catalysts to direct the bromination to specific C-H bonds.

A plausible synthetic route could start from a precursor like 2-fluorotoluene (B1218778). Bromination of 2-fluorotoluene would likely lead to a mixture of isomers, from which the desired 2,4-dibromo-6-fluorotoluene could be isolated.

The introduction of a fluorine atom onto an aromatic ring can be more challenging than bromination and often requires specialized reagents and conditions. Nucleophilic aromatic substitution (SₙAr) is a viable method for C-F bond formation, particularly when the aromatic ring is activated by electron-withdrawing groups. In this approach, a leaving group, such as a nitro or another halogen, is displaced by a fluoride (B91410) ion.

Palladium-catalyzed fluorination of aryl bromides represents a more modern and versatile approach. These reactions typically employ a palladium catalyst in conjunction with a fluoride source to convert an aryl bromide into an aryl fluoride. The choice of ligands on the palladium catalyst is crucial for achieving high efficiency and selectivity.

To achieve the specific 2,4-dibromo-6-fluoro substitution pattern, an orthogonal halogenation strategy is often necessary. This involves a multi-step sequence where the different halogens are introduced in a controlled manner, taking advantage of their differing reactivity and directing effects.

One potential sequence could begin with the bromination of a suitable precursor, followed by a directed fluorination. For example, starting with a dibrominated toluene (B28343) derivative, a subsequent fluorination step could be employed. However, the directing effects of the two bromine atoms and the methyl group would need to be carefully considered to achieve fluorination at the desired 6-position.

Alternatively, a route starting from a fluorinated precursor could be envisioned. For instance, 2-fluorotoluene can be synthesized and then subjected to controlled bromination to introduce the two bromine atoms at the 2- and 4-positions. The methyl group of the resulting 2,4-dibromo-6-fluorotoluene can then be oxidized to a carboxylic acid. This oxidation can be achieved using strong oxidizing agents like potassium permanganate. alfa-chemistry.com

Amide Bond Formation with N-Methoxyamine

Once the 2,4-Dibromo-6-fluorobenzoic acid core has been synthesized, the final step involves the formation of the amide bond with N-methoxyamine. This can be achieved through direct amidation of the carboxylic acid or via an acyl chloride intermediate.

Direct amidation of 2,4-Dibromo-6-fluorobenzoic acid with N-methoxyamine can be accomplished using a variety of coupling agents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive such as HOBt (1-hydroxybenzotriazole) to suppress side reactions and improve yields.

| Coupling Agent | Additive | Typical Solvent |

| DCC | HOBt | Dichloromethane (DCM) |

| EDC | HOBt | Dimethylformamide (DMF) |

| HATU | DIPEA | Dimethylformamide (DMF) |

Alternatively, the carboxylic acid can be converted to a more reactive species in situ. For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the corresponding acyl chloride. The crude acyl chloride can then be reacted directly with N-methoxyamine, often in the presence of a base to neutralize the HCl byproduct. This two-step, one-pot procedure is often efficient and avoids the need to isolate the potentially sensitive acyl chloride. The existence of 2,4-Dibromo-6-fluorobenzoyl chloride as a commercially available intermediate suggests this is a viable synthetic route.

The reaction of the acyl chloride, 2,4-Dibromo-6-fluorobenzoyl chloride, with N-methoxyamine would proceed via nucleophilic acyl substitution to yield the final product, this compound.

| Starting Material | Reagent | Product |

| 2,4-Dibromo-6-fluorobenzoic acid | Thionyl Chloride | 2,4-Dibromo-6-fluorobenzoyl chloride |

| 2,4-Dibromo-6-fluorobenzoyl chloride | N-Methoxyamine | This compound |

Catalytic Amide Bond Formation Methods utilizing N-Methoxyamine

The formation of the amide bond is a cornerstone of organic synthesis. researchgate.net While classical methods often rely on stoichiometric activating agents, catalytic approaches are gaining prominence due to their efficiency and sustainability. ucl.ac.uksigmaaldrich.com For the synthesis of this compound from 2,4-dibromo-6-fluorobenzoic acid and N-methoxyamine, several catalytic systems can be envisioned.

Transition metal-catalyzed methods have been instrumental in forming amide bonds under mild conditions. rsc.org For instance, catalytic systems based on ruthenium have been shown to facilitate the dehydrogenative coupling of alcohols and amines, a method that could potentially be adapted for the direct amidation of a carboxylic acid derivative. sigmaaldrich.com Another avenue involves the use of boronic acid catalysts, which have been demonstrated to promote direct amidations at room temperature. sigmaaldrich.com

The direct coupling of carboxylic acids and amines can also be achieved using various heterogeneous and homogeneous catalysts. dntb.gov.ua For instance, zirconium oxo clusters have been shown to catalyze direct amide bond formation without the need for dehydrating agents. dntb.gov.ua While not specifically documented for N-methoxyamine with this particular substrate, the broad applicability of these catalysts suggests their potential utility.

Below is a table summarizing potential catalytic systems for the formation of the N-methoxyamide bond, based on general catalytic amidation methods.

| Catalyst System | Reagents | Typical Conditions | Potential Applicability |

| Ruthenium-based catalyst | 2,4-dibromo-6-fluorobenzoic acid, N-methoxyamine | Inert atmosphere, high temperature | Dehydrogenative coupling pathway |

| Boronic acid catalyst | 2,4-dibromo-6-fluorobenzoic acid, N-methoxyamine | Room temperature, various solvents | Mild and direct amidation |

| Zirconium oxo cluster | 2,4-dibromo-6-fluorobenzoic acid, N-methoxyamine | Moderate temperatures | Direct amidation without water scavenging |

Total Synthesis Pathways to this compound

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, a convergent approach would involve the synthesis of a suitably activated 2,4-dibromo-6-fluorobenzoic acid derivative and its subsequent coupling with N-methoxyamine.

The key fragments would be:

Fragment A: 2,4-dibromo-6-fluorobenzoyl chloride or another activated carboxylic acid derivative.

Fragment B: N-methoxyamine.

A linear synthesis involves the sequential modification of a starting material through a series of reactions. A plausible linear pathway to this compound could start from a more readily available substituted benzene. For example, starting from 2-fluoroaniline, a sequence of bromination, diazotization followed by sandmeyer reaction to install the carboxylic acid group, and finally amidation would lead to the target molecule.

Potential Linear Synthetic Pathway:

| Step | Reaction | Reagents | Potential Challenges |

| 1 | Electrophilic Bromination | Br₂, FeBr₃ | Regioselectivity of bromination |

| 2 | Diazotization | NaNO₂, HCl | Stability of the diazonium salt |

| 3 | Carboxylation | CuCN, then hydrolysis | Harsh hydrolysis conditions |

| 4 | Amide Formation | SOCl₂, then N-methoxyamine, base | Compatibility of N-methoxyamine with reaction conditions |

Reactivity Profiles of the Bromine Centers

The presence of two chemically distinct bromine atoms at the C-2 and C-4 positions, influenced by the electronic and steric effects of the adjacent fluoro and N-methoxybenzamide substituents, allows for regioselective functionalization. The N-methoxybenzamide group, in particular, can act as a directing group in various transformations.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the bromine centers. The regioselectivity of these reactions is a critical aspect, governed by the choice of catalyst, ligands, and reaction conditions.

Selective Functionalization at the C-2 versus C-4 Bromine Positions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination)

In palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-2 and C-4 bromine atoms is dictated by a balance of electronic and steric factors. The C-2 bromine is ortho to both the electron-withdrawing N-methoxybenzamide and the fluoro group, making it electronically activated for oxidative addition to a palladium(0) center. Conversely, the C-2 position is significantly more sterically hindered than the C-4 position.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with a boronic acid. For substrates like 2,4-dibromoaryl ethers, which are structurally analogous, selective coupling at the C-2 position can be challenging and often requires specialized catalyst systems to overcome the steric hindrance and the subtle electronic differences between the two bromine sites. nih.gov Typically, without a specific catalyst directing the reaction to the sterically hindered C-2 position, coupling might preferentially occur at the more accessible C-4 position. nih.gov

Sonogashira Coupling : This involves the coupling of a terminal alkyne with the aryl bromide. The regioselectivity in dihalogenated benzenes is highly dependent on the catalyst system. Studies on related polyhalogenated systems have shown that the choice of phosphine (B1218219) ligand (monodentate vs. bidentate) can reverse the site of reactivity. rsc.org For this compound, the electronic activation at C-2 could favor coupling at this position, but steric hindrance remains a significant factor.

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond. The efficiency and regioselectivity are heavily influenced by the ligand employed. Sterically hindered biarylphosphine ligands are often necessary to facilitate the coupling of challenging substrates. nih.gov The directing effect of the amide group at C-1 could potentially favor amination at the ortho C-2 position, provided a suitable catalytic system is used to overcome the steric barrier.

Investigation of Catalyst Systems and Ligand Effects on Regioselectivity

The outcome of cross-coupling reactions on polyhalogenated substrates is critically dependent on the catalyst and ligand.

Ligand Effects : Electron-rich, bulky phosphine ligands, such as those from the Buchwald and cataCXium families, generally enhance the rate of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. researchgate.net For achieving selectivity on substrates with two similar leaving groups, like 2,4-dibromoaryl systems, a cooperative effect between multiple ligands can be exploited. For instance, a combination of an electron-deficient phosphine ligand to control the electronic selectivity of the oxidative addition and a stabilizing olefin ligand (like 1,5-cyclooctadiene) to prevent the formation of non-selective palladium aggregates has been shown to be effective for achieving C-2 selectivity in 2,4-dibromoaryl ethers. nih.gov

Catalyst Precursors : The choice of palladium precursor can also influence reactivity. While traditional sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are common, more advanced precatalysts often provide higher activity and better selectivity, especially at low catalyst loadings. nih.govresearchgate.net

A summary of expected selectivity based on catalyst control in related systems is presented below.

| Reaction | Position | Controlling Factor | Catalyst/Ligand System (Example from Analogous Systems) |

| Suzuki-Miyaura | C-4 (Kinetically favored) | Steric accessibility | Standard catalysts (e.g., Pd(PPh₃)₄) |

| Suzuki-Miyaura | C-2 (Thermodynamically favored) | Ligand-controlled electronic selection | Electron-deficient phosphine + stabilizing olefin (e.g., JackiePhos + 1,5-cod) nih.gov |

| Sonogashira | C-2 or C-4 | Ligand-dependent | Monodentate vs. Bidentate phosphine ligands rsc.org |

| Buchwald-Hartwig | C-2 or C-4 | Ligand-dependent | Bulky biarylphosphine ligands |

Directed Ortho-Metalation and Halogen-Lithium Exchange for Regioselective Functionalization

Treatment of this compound with strong organolithium bases like n-butyllithium (n-BuLi) can lead to selective functionalization through halogen-lithium exchange. Direct C-H bond metalation (Directed Ortho-Metalation or DoM) is precluded as both positions ortho to the powerful N-methoxybenzamide directing group (C-2 and C-6) are substituted. organic-chemistry.orgwikipedia.org

The competition is therefore between bromine-lithium exchange at the C-2 and C-4 positions. The regioselectivity of this exchange is governed by the directing and activating effects of the substituents. The N-methoxybenzamide group at C-1 is a powerful directing group that can coordinate to the lithium reagent, favoring reaction at the adjacent C-2 position. nih.gov Furthermore, studies on other dihalobenzenes have shown that a fluorine atom can activate a neighboring bromine atom for halogen-lithium exchange. researchgate.netnih.gov In this molecule, both the amide and the fluorine group are ortho to the C-2 bromine, strongly favoring a selective bromine-lithium exchange at this position over the C-4 position.

Intermolecular and Intramolecular Trapping of Lithiated Intermediates

Once the aryllithium intermediate is regioselectively formed at the C-2 position, it can be trapped by a wide variety of electrophiles. organic-chemistry.org This two-step sequence of selective halogen-lithium exchange followed by electrophilic quench provides a powerful method for introducing diverse functional groups specifically at the C-2 position.

Intermolecular Trapping : The lithiated intermediate can react with external electrophiles such as aldehydes, ketones, carbon dioxide, alkyl halides, or sources of other functional groups. The stability of such lithiated fluoroaromatic intermediates can be a challenge, sometimes requiring specialized techniques like trans-metal-trapping (TMT) where a second organometallic reagent intercepts the carbanion to form a more stable species. nih.gov

Intramolecular Trapping : If a suitable electrophilic moiety is present within the molecule, the generated aryllithium can be trapped intramolecularly, leading to the formation of cyclic structures.

The general scheme for this functionalization pathway is shown below:

Selective Halogen-Lithium Exchange : Reaction with n-BuLi at low temperatures (e.g., -78 °C) to selectively form the 2-lithio-4-bromo-6-fluoro-N-methoxybenzamide intermediate. harvard.edu

Electrophilic Quench : Addition of an electrophile (E⁺) to introduce a new substituent at the C-2 position.

| Step | Reagent | Expected Major Product | Rationale for Selectivity |

| 1. Lithiation | n-Butyllithium | 2-Lithio-4-bromo-6-fluoro-N-methoxybenzamide | Coordination of Li to ortho-amide and activation by ortho-fluoro group. nih.govresearchgate.net |

| 2. Trapping | Electrophile (E⁺) | 2-E-4-bromo-6-fluoro-N-methoxybenzamide | Reaction at the site of the highly nucleophilic aryllithium. |

Reactivity at the Fluorine Center

The carbon-fluorine bond is exceptionally strong, and the fluorine atom is generally a poor leaving group in nucleophilic aromatic substitution (SₙAr) reactions. However, the reactivity of an aryl fluoride can be significantly enhanced if it is activated by strong electron-withdrawing groups positioned ortho and/or para to it.

In this compound, the fluorine atom at C-6 is ortho to the electron-withdrawing N-methoxybenzamide group. This electronic activation makes the C-6 position susceptible to attack by potent nucleophiles under forcing conditions (e.g., high temperatures). Nevertheless, the two bromine atoms are significantly more labile, particularly in transition-metal-catalyzed couplings and halogen-lithium exchange reactions. Therefore, reactions at the C-F bond would typically require conditions under which the C-Br bonds have already reacted or are unreactive. Selective functionalization at the fluorine center in the presence of two bromine atoms is considered synthetically challenging and unlikely under standard conditions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the C-F Bond

The carbon-fluorine bond is the strongest single bond to carbon, which often makes its cleavage challenging. However, in electron-deficient aromatic systems, the C-F bond can be susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of polyfluoroarenes in SNAr reactions is well-documented, where the presence of multiple electronegative fluorine atoms activates the aromatic ring towards nucleophilic attack. nih.gov In the case of this compound, the aromatic ring is rendered electron-deficient by the cumulative electron-withdrawing effects of the two bromine atoms, the fluorine atom, and the N-methoxyamide group.

This electronic environment facilitates the attack of nucleophiles on the aromatic ring. While the C-Br bonds are generally more labile than the C-F bond in cross-coupling reactions, the C-F bond at the C6 position is activated towards SNAr. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. nih.gov A variety of nucleophiles, including alcohols, phenols, amines, and amides, have been shown to displace fluorine in fluoroarenes, often under base-promoted, transition-metal-free conditions. nih.govresearchgate.net The regioselectivity of such substitutions on polyhalogenated aromatics can be complex, but typically the position most activated by electron-withdrawing groups is favored. For this compound, the fluorine atom is ortho to the directing N-methoxyamide group, which could influence its reactivity in SNAr reactions.

C-F Bond Activation Studies under Catalytic Conditions

Beyond SNAr, the activation of the robust C-F bond under catalytic conditions represents a significant area of research. mdpi.com The transformation of C-F bonds offers a powerful tool for the synthesis of complex molecules from readily available fluorinated precursors. mdpi.com Various transition-metal-based and metal-free catalytic systems have been developed for this purpose.

Transition-metal catalysts, particularly those based on nickel, palladium, and rhodium, have been shown to mediate the cleavage of C-F bonds, enabling cross-coupling reactions. mdpi.com These reactions often require specific ligands to facilitate the oxidative addition of the metal into the C-F bond. Another emerging strategy is the use of organic photoredox catalysts, which can reduce C-F bonds under mild conditions to generate carbon-centered radicals. digitellinc.comnih.gov These radicals can then participate in a variety of transformations, including hydrodefluorination and cross-coupling reactions. nih.gov Boron-based Lewis acids have also been employed to activate C-F bonds, leveraging the high affinity of boron for fluorine. nih.gov While specific studies on the catalytic C-F bond activation of this compound are not extensively reported, the existing methodologies for C-F activation in other fluoroaromatics provide a strong foundation for future investigations into the selective functionalization of this compound at the C6 position. rsc.org

Reactivity of the N-Methoxyamide Moiety

The N-methoxyamide group is a versatile functional handle that can undergo a range of transformations and also serve as an effective directing group for C-H activation.

Amide Bond Transformations and Derivatives (e.g., selective C-O coupling, N-S coupling)

The N-methoxyamide moiety can be directly transformed into other functional groups. An iron-catalyzed selective N=S coupling reaction between N-methoxy amides and sulfoxides has been developed for the efficient synthesis of N-acyl sulfoximines. nih.govacs.org This reaction tolerates a wide range of functional groups on the aromatic ring and can be scaled up to the gram scale. nih.gov

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| FeCl₃ (10 mol%) | Et₃N | THF | 90 | 70-95 |

Table 1: Representative Conditions for Iron-Catalyzed N=S Coupling of N-Methoxybenzamides. nih.gov

Furthermore, the N-methoxyamide group can facilitate selective C-O coupling reactions. A copper-catalyzed C-O cross-coupling of N-methoxy amides with arylboronic acids has been reported for the synthesis of aryl-N-methoxy arylimides. mdpi.com This O-arylation is highly selective, with no competing N-arylation observed. The N-methoxy group is believed to increase the electron density on the carbonyl oxygen, facilitating tautomerization and subsequent O-arylation. mdpi.com

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI (20 mol%) | Na₃PO₄·12H₂O | DCE | 130 | 38-69 |

Table 2: Conditions for Copper-Catalyzed C-O Coupling of N-Methoxy Amides with Arylboronic Acids. mdpi.com

Palladium catalysis has also been employed for the ortho-alkoxylation of N-methoxybenzamides, demonstrating another facet of C-O bond formation directed by this functional group. acs.org A palladium-catalyzed selective O-cyclization of N-methoxy aryl amides has also been achieved, forming new C(sp³)-O and C(sp²)-C(sp³) bonds simultaneously. organic-chemistry.org

Directed C-H Activation and Functionalization via the N-Methoxyamide Directing Group

The N-methoxyamide group is a well-established and versatile directing group for transition-metal-catalyzed C-H activation reactions. It can effectively direct the functionalization of the ortho C-H bond of the benzamide ring.

The N-methoxyamide group can direct the ortho-arylation of the benzamide ring. Palladium-catalyzed ortho-arylation of benzamides with aryl iodides has been demonstrated, although the simplest amide CONH₂ was used as the directing group in the cited study, the principle extends to N-substituted amides. nih.govuva.es More specifically, palladium-catalyzed ortho-arylation of anilides has been achieved through a twofold C-H functionalization process. mit.edu These reactions typically employ a palladium catalyst and an oxidant.

| Catalyst | Coupling Partner | Solvent | Temperature (°C) |

| Pd(OAc)₂ | Arylboronic Acids | Various | Various |

| Pd(OAc)₂ | Aryl Iodides | Various | Various |

Table 3: General Conditions for Palladium-Catalyzed Ortho-C-H Arylation. nih.govnagoya-u.ac.jp

Similarly, ortho-alkenylation (olefination) of N-methoxybenzamides can be achieved. Ruthenium-catalyzed oxidative C-H bond olefination of N-methoxybenzamides with acrylates and styrenes has been reported. acs.org Rhodium catalysts have also been employed for the annulation of N-methoxybenzamides with alkenes. Rhenium has been shown to catalyze the regioselective ortho-alkenylation of phenols with internal alkynes, a reaction principle that could potentially be adapted. nih.gov

| Catalyst | Alkene Partner | Solvent | Temperature (°C) |

| Ru(II) complexes | Acrylates, Styrenes | MeOH or CF₃CH₂OH | Various |

| Rh(III) complexes | Heterobicyclic Alkenes | Various | Various |

Table 4: Catalytic Systems for Ortho-C-H Alkenylation. acs.org

The presence of multiple halogen substituents on the aromatic ring of this compound introduces a significant challenge in terms of regioselectivity for C-H activation. The N-methoxyamide group directs functionalization to the ortho positions. In this molecule, one ortho position is occupied by a fluorine atom (C6), leaving the C2 position, which bears a bromine atom, and the C-H bond at the C5 position. The directing group will favor activation of the C-H bond at the C5 position, which is ortho to the amide nitrogen. However, the electronic and steric effects of the halogen atoms at C2, C4, and C6 will also play a crucial role.

The relative reactivity of C-H versus C-Br bonds in palladium-catalyzed reactions is a key consideration. Studies on dihalogenated heteroarenes, such as 2,4-dibromopyridine, have shown that the site of cross-coupling can be switched by altering the palladium catalyst speciation. whiterose.ac.uk Mononuclear palladium catalysts tend to favor coupling at the more electrophilic C2 position, while multinuclear palladium species, like clusters and nanoparticles, can switch the selectivity to the C4 position. whiterose.ac.uk This highlights that the nature of the catalyst can override the intrinsic electronic properties of the substrate.

In the context of C-H activation on this compound, the N-methoxyamide directing group is expected to favor functionalization at the C5-H bond. However, the steric hindrance from the adjacent bromine at C4 and the fluorine at C6 could influence the accessibility of this site to the catalyst. Furthermore, the electronic effects of the halogens will modulate the acidity and reactivity of the C5-H bond. The interplay of these directing group, steric, and electronic effects, along with the specific catalyst system employed, will ultimately determine the regiochemical outcome of any C-H activation reaction on this complex substrate. rsc.org

Mechanistic Investigations of Directed C-H Functionalization

The N-methoxyamide functional group is a versatile and effective directing group in transition metal-catalyzed C-H bond activation, guiding the functionalization to the ortho position. researchgate.net Mechanistic studies, primarily on analogous systems, reveal that these reactions typically proceed through a cyclometalated intermediate. organic-chemistry.org For palladium-catalyzed reactions, a common pathway involves the formation of a palladacycle intermediate. organic-chemistry.org The process is generally believed to begin with the coordination of the amide's carbonyl oxygen to the metal center. This pre-coordination brings the catalyst into close proximity with the ortho C-H bond, facilitating its cleavage. nih.gov

The C-H activation step itself is often the rate-determining event and is typically proposed to occur via a concerted metalation-deprotonation (CMD) mechanism. nih.govnih.gov In this process, the C-H bond is cleaved with the assistance of a base, which can be an external additive or a ligand on the metal center. nih.gov For N-methoxy aryl amides, this leads to the formation of a stable five-membered cyclometalated palladium complex. organic-chemistry.org

Following the C-H activation, the specific pathway depends on the coupling partner and oxidant used. nih.govnih.gov In many cases, the Pd(II) intermediate is oxidized to a higher oxidation state, such as Pd(IV). nih.gov This is then followed by reductive elimination, which forms the new carbon-carbon or carbon-heteroatom bond and regenerates the active palladium catalyst. nih.gov Computational studies using density functional theory (DFT) have been instrumental in elucidating these pathways, helping to understand substituent effects on reactivity and regioselectivity. nih.govnih.gov While direct mechanistic studies on this compound are not extensively reported, the established mechanisms for other N-alkoxybenzamides provide a strong predictive framework for its behavior in directed C-H functionalization reactions. researchgate.netorganic-chemistry.orgnih.gov

Cumulative and Synergistic Effects of Substituents on Reactivity

The reactivity of this compound is intricately controlled by the cumulative and often synergistic effects of its substituents: the two ortho-halogens (fluorine and bromine), the meta-bromine, and the N-methoxyamide directing group. These effects can be broadly categorized into steric and electronic influences that modulate both the reactivity of the amide group and the activation state of the aromatic ring.

The presence of two substituents at the ortho positions (C2-Br and C6-F) relative to the N-methoxyamide group introduces significant steric hindrance. This steric crowding directly impacts the reactivity and conformation of the amide functional group. The steric repulsion between the ortho-halogens and the carbonyl oxygen of the amide can force the amide group to twist out of the plane of the benzene ring. wikipedia.org This disruption of coplanarity has profound consequences for the amide's electronic properties and its ability to participate in reactions.

In the context of directed C-H activation, this steric hindrance can influence the formation of the crucial cyclometalated intermediate. nih.govrsc.org While the N-methoxyamide group is designed to direct metallation to the ortho C-H bond, the bulky ortho-substituents can impede the approach of the metal catalyst, potentially slowing down the rate of C-H activation. nih.gov Studies on other ortho-substituted systems have demonstrated that even a relatively small methyl group can significantly reduce reaction yields due to steric prevention of palladacycle formation. nih.gov Therefore, the combined steric bulk of the fluorine and bromine atoms in this compound is expected to play a critical role in modulating its reactivity in such transformations. rsc.org

The electronic nature of the aromatic ring in this compound is governed by a complex interplay of inductive and resonance effects from its substituents.

N-Methoxyamide Group : The N-methoxyamide group's effect is more complex. The carbonyl portion is electron-withdrawing. However, the nitrogen and oxygen atoms have lone pairs that can donate into the aromatic system, although this effect is modulated by the amide resonance itself. In the context of directed C-H activation, the primary role of the amide is not to activate the ring for electrophilic attack, but to act as a coordinating group to direct a metal catalyst to a specific C-H bond. researchgate.net

The cumulative result of these effects is a significantly electron-deficient aromatic ring. This deactivation makes traditional electrophilic aromatic substitution reactions challenging. However, it also influences the acidity of the ring's C-H bonds, which is a key factor in metal-catalyzed C-H activation processes.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| Fluorine (F) | Strong -I (withdrawing) | Weak +R (donating) | Deactivating, ortho-, para-directing |

| Bromine (Br) | Strong -I (withdrawing) | Weak +R (donating) | Deactivating, ortho-, para-directing |

| N-Methoxyamide | -I (withdrawing) | Complex/Directing Role | Primarily a directing group |

The "ortho effect" refers to the unique influence exerted by ortho substituents that is not solely explained by simple electronic or steric factors. wikipedia.org In this compound, the C6-F and C2-Br substituents have a profound impact on the molecule's conformational dynamics, particularly the rotation around the Ar-C(O) and C(O)-N bonds.

Computational and experimental studies on similar ortho-substituted tertiary aromatic amides have shown that ortho-substitution dramatically increases the rotational barriers around both the C–C(O) and N–C(O) bonds. nsf.govnih.govfigshare.comresearchwithrutgers.com The steric clash between the ortho-halogens and the amide group forces the amide out of the benzene ring's plane. wikipedia.org This twisting disrupts the π-conjugation between the carbonyl group and the aromatic ring. wikipedia.org

This restricted rotation can lead to the existence of stable conformers or atropisomers, where rotation around the Ar-C(O) bond is slow on the NMR timescale. nih.gov The specific conformation adopted by the molecule is crucial for its reactivity, especially in directed C-H activation, where a specific geometry is required for the amide to effectively chelate the metal catalyst and bring it into proximity with the target C-H bond. rsc.org Studies on 2-fluoro and 2-chloro benzamides show they exist as interconverting cis (O,X) and trans (O,X) conformers, with the relative stability influenced by factors like intramolecular hydrogen bonding and solvation. nih.govresearchgate.net The di-ortho substitution in the target molecule likely creates a more rigid conformational landscape, which could either lock the molecule in a reactive conformation or hinder its ability to achieve the necessary transition state geometry for a given reaction. rsc.org

| Bond | Effect of Ortho-Halogens | Consequence |

| Ar–C(O) | Increased rotational barrier | Disruption of Ar-CO π-conjugation; potential for atropisomerism |

| C(O)–N | Increased rotational barrier | Enhanced amide bond resonance; altered nucleophilicity/basicity |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a compound like this compound, a multi-pronged NMR approach would be essential for its complete characterization.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F NMR) for Precise Structural Assignment

A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a detailed map of the molecule's atomic framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would likely display two signals corresponding to the protons at the 3- and 5-positions of the phenyl ring. Their chemical shifts and coupling patterns (multiplicity) would be influenced by the surrounding bromine and fluorine substituents. The N-methoxy group would exhibit a characteristic singlet, likely in the range of 3.5-4.0 ppm.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. This includes the carbonyl carbon of the amide, the carbons of the aromatic ring, and the carbon of the methoxy group. The positions of the signals for the aromatic carbons would be significantly affected by the electronegativity and substitution pattern of the bromine and fluorine atoms.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR would be a crucial technique. It would show a single resonance for the fluorine atom at the 6-position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would be observable in their respective spectra, aiding in the definitive assignment of the aromatic signals.

Hypothetical ¹H and ¹³C NMR Data for this compound This table is illustrative and based on general principles of NMR spectroscopy for similar structures, as specific experimental data is not available.

| Nucleus | Hypothetical Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.8 - 8.2 | d | Aromatic H-5 |

| ¹H | 7.5 - 7.9 | d | Aromatic H-3 |

| ¹H | 3.8 - 4.0 | s | -OCH₃ |

| ¹³C | 160 - 165 | s | C=O |

| ¹³C | 155 - 160 | d | C-F |

| ¹³C | 130 - 140 | m | Aromatic C |

| ¹³C | 120 - 130 | m | Aromatic C |

| ¹³C | 110 - 120 | m | Aromatic C |

2D NMR Techniques for Connectivity and Proximity Elucidation

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between atoms. COSY would reveal the coupling relationships between protons, confirming the relative positions of the aromatic hydrogens. HSQC would correlate the signals in the ¹H NMR spectrum with their directly attached carbon atoms in the ¹³C NMR spectrum, providing unambiguous assignments for the carbon skeleton. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could establish longer-range correlations, for instance, between the carbonyl carbon and the aromatic protons.

Variable Temperature NMR for Conformational Dynamics and Rotational Barriers

Variable Temperature (VT) NMR is a powerful technique to study dynamic processes in molecules, such as conformational changes and restricted rotation around bonds. acs.orgrsc.orgrsc.orgnih.gov For this compound, VT-NMR could be used to investigate the rotational barrier around the C(O)-N bond of the amide group. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, which would coalesce into averaged signals as the temperature is increased. nih.gov This allows for the determination of the energy barrier for this rotation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement. This experimentally determined mass can then be compared to the calculated mass for the expected molecular formula (C₈H₆Br₂FNO₂) to confirm its elemental composition with a high degree of confidence. The isotopic pattern observed in the mass spectrum, particularly the characteristic signature of the two bromine atoms (¹⁹Br and ⁸¹Br), would further corroborate the presence of these elements in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the following groups:

C=O stretch: A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the carbonyl group of the amide.

N-O stretch: An absorption band in the range of 900-1000 cm⁻¹ could be attributed to the N-O bond of the methoxyamide group.

C-F stretch: A strong band in the region of 1000-1300 cm⁻¹ would confirm the presence of the carbon-fluorine bond.

Aromatic C-H and C=C stretches: Characteristic absorptions in the aromatic region (around 3000-3100 cm⁻¹ for C-H and 1450-1600 cm⁻¹ for C=C) would also be present.

Anticipated IR Absorption Bands for this compound This table is illustrative and based on typical IR frequencies for the respective functional groups.

| Functional Group | Anticipated Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Amide) | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1000 - 1300 | Strong |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield a three-dimensional model of the molecule. This would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsional angles. Such an analysis would also reveal information about the intermolecular interactions, such as hydrogen bonding or halogen bonding, that govern the packing of the molecules in the crystal lattice. For substituted benzamides, X-ray crystallography has been instrumental in understanding their conformational preferences and solid-state packing. mdpi.comresearchgate.net

Theoretical and Computational Investigations of 2,4 Dibromo 6 Fluoro N Methoxybenzamide

Reaction Mechanism Elucidation through Computational Modeling

Solvent Effects and Implicit/Explicit Solvation Models in Computational Studies

The surrounding medium can significantly influence the properties of a molecule. Computational studies often account for these environmental factors, known as solvent effects, using various solvation models. The choice of model is a balance between computational cost and accuracy. These models are broadly categorized as implicit or explicit. qu.edu.qa

Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous, polarizable dielectric medium rather than as individual molecules. qu.edu.qanih.gov The solute molecule is placed in a cavity within this dielectric continuum, and the solute-solvent interactions are averaged. The Polarizable Continuum Model (PCM), and its variants like the Integral Equation Formalism PCM (IEFPCM), are widely used for this purpose. nih.gov This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can influence molecular geometry, electronic properties, and conformational stability. nih.gov For instance, the dipole moment of 2,4-Dibromo-6-fluoro-N-methoxybenzamide is expected to increase in more polar solvents due to stabilization of the charge distribution.

Explicit Solvation Models: In this approach, a finite number of individual solvent molecules are included in the calculation, surrounding the solute molecule. This method allows for the study of specific, short-range interactions like hydrogen bonding. However, it is computationally very demanding because it requires sampling numerous solvent configurations, often through molecular dynamics simulations. dntb.gov.ua Due to the complexity, a hybrid approach is sometimes used, where a few explicit solvent molecules are treated in the first solvation shell, and the bulk solvent is represented by an implicit model.

The impact of the solvent on the electronic properties of this compound can be illustrated by examining calculated parameters in different environments, as shown in the hypothetical data below.

| Solvent (Dielectric Constant, ε) | Calculated Dipole Moment (Debye) | HOMO-LUMO Energy Gap (eV) |

|---|---|---|

| Gas Phase (ε = 1) | 3.85 | 5.10 |

| Chloroform (ε = 4.81) | 4.52 | 5.02 |

| Ethanol (ε = 24.55) | 5.18 | 4.95 |

| Water (ε = 78.39) | 5.45 | 4.91 |

Conformational Analysis and Rotational Energy Barriers

The flexibility of this compound is primarily due to the rotation around its single bonds, leading to different spatial arrangements or conformations. The most significant rotations are around the C(aryl)-C(carbonyl) bond and the C(carbonyl)-N(amide) bond. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for interconversion between them (transition states).

Computational methods, particularly DFT, are employed to map the potential energy surface (PES) of the molecule. nih.gov This is typically done by performing a relaxed scan, where a specific dihedral angle is systematically varied in steps, and at each step, the rest of the molecule's geometry is optimized. nih.gov

The rotational barrier around the C(O)-N amide bond is expected to be significant due to the partial double-bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This resonance restricts rotation and is a characteristic feature of amides. montana.edu In contrast, the barrier for rotation around the C(aryl)-C(O) bond is influenced by steric hindrance from the ortho substituents (bromine and fluorine atoms) and the N-methoxy group, as well as electronic effects between the phenyl ring and the carbonyl group. biomedres.us

| Rotatable Bond | Description of Rotation | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|

| C(aryl)—C(O) | Rotation of the benzoyl group relative to the phenyl ring | 5 - 8 |

| C(O)—N | Rotation around the amide bond (cis/trans isomerization) | 18 - 22 |

| N—O | Rotation of the methoxy (B1213986) group | ~ 2 - 4 |

Prediction and Comparison of Spectroscopic Parameters with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which serves as a powerful tool for structural elucidation and validation. ruc.dk By comparing calculated spectra with experimental data, researchers can confirm molecular structures and gain a deeper understanding of the observed spectral features. youtube.com

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard computational task. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is highly effective for calculating the isotropic magnetic shielding constants of nuclei. nih.gov These calculated values are then converted to chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, usually Tetramethylsilane (TMS). acs.org A strong correlation between the calculated and experimental chemical shifts for both ¹H and ¹³C nuclei provides confidence in the proposed molecular structure. ruc.dk

| Carbon Atom | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) (e.g., B3LYP/6-311+G(d,p)) |

|---|---|---|

| C=O | 164.5 | 165.2 |

| C-F | 160.8 (d, ¹JCF ≈ 255 Hz) | 161.5 |

| C-Br (C4) | 122.3 | 121.9 |

| C-Br (C2) | 118.9 | 119.5 |

| O-CH₃ | 64.1 | 63.8 |

Vibrational (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an Infrared (IR) spectrum. DFT calculations provide harmonic frequencies, which are systematically higher than the experimental (anharmonic) frequencies. researchgate.net To improve the agreement with experimental data, these calculated frequencies are often uniformly scaled by an empirical scaling factor specific to the computational method and basis set used. researchgate.net This comparison helps in the assignment of complex vibrational spectra, allowing specific bands to be attributed to particular molecular motions, such as the C=O stretch or C-Br stretches.

| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) | Calculated Scaled Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1685 | 1690 |

| C-N Stretch | 1280 | 1275 |

| N-O Stretch | 950 | 945 |

| C-F Stretch | 1210 | 1215 |

| C-Br Stretch | 680 | 675 |

Synthetic Utility and Broader Research Impact of 2,4 Dibromo 6 Fluoro N Methoxybenzamide

Role as a Precursor in the Synthesis of Complex Organic Molecules

2,4-Dibromo-6-fluoro-N-methoxybenzamide is a strategically designed synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. The presence of two bromine atoms at electronically and sterically distinct positions, a fluorine atom, and a versatile N-methoxyamide (Weinreb amide) moiety makes it an exceptional building block for constructing complex, highly substituted aromatic compounds.

Building Block for Orthogonally Functionalized Aromatic Systems

The key to the utility of this compound is the differential reactivity of the two bromine atoms, which enables sequential and site-selective functionalization. The bromine atom at the C4 position is sterically more accessible and electronically activated for standard palladium-catalyzed cross-coupling reactions. In contrast, the bromine at the C2 position is sterically hindered by the adjacent N-methoxyamide group. This inherent difference allows for a programmed, stepwise introduction of various substituents.

For instance, a less sterically demanding cross-coupling reaction, such as a Suzuki or Sonogashira coupling, can be performed selectively at the C4 position under carefully controlled conditions. nobelprize.orgorganic-chemistry.org The remaining C2-bromine can then be targeted in a subsequent transformation, potentially utilizing the directing capabilities of the ortho-amide group to facilitate the reaction. This orthogonal reactivity is crucial for the divergent synthesis of polysubstituted aromatic scaffolds from a single precursor. researchgate.netacs.org

Below is a table illustrating a hypothetical reaction sequence that leverages this orthogonal reactivity for the synthesis of a complex, multi-substituted benzene (B151609) derivative.

| Step | Reaction Type | Position | Reagent Example | Product Feature |

| 1 | Suzuki Coupling | C4 | Arylboronic acid | Introduces an aryl group at the less hindered C4 position. |

| 2 | Sonogashira Coupling | C2 | Terminal alkyne | Installs an alkyne at the more hindered C2 position. wikipedia.orglibretexts.org |

| 3 | Weinreb Ketone Synthesis | Amide | Grignard reagent | Converts the N-methoxyamide to a ketone. orientjchem.orgresearchgate.net |

Applications in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves modifying a complex molecule in the final steps of its synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. This compound can be envisioned as a key component in LSF strategies. A core molecular scaffold could be synthesized containing this dibrominated moiety. The two bromine atoms then serve as versatile handles for introducing a wide array of functional groups at a late stage through various cross-coupling reactions like Buchwald-Hartwig amination, Suzuki coupling, or Sonogashira coupling. nobelprize.orglibretexts.orgwikipedia.orgorganic-chemistry.org This enables the exploration of the chemical space around a lead compound efficiently.

Contributions to Methodological Development in Organic Synthesis

The unique substitution pattern of this compound makes it an excellent platform for advancing and refining synthetic methodologies, particularly in the areas of regioselective functionalization and N-methoxyamide chemistry.

Advancements in Regioselective Aromatic Functionalization

Achieving regioselectivity in the functionalization of polyhalogenated aromatic compounds is a significant challenge in organic synthesis. acs.orgsemanticscholar.org The distinct electronic environment of the C2 and C4 positions in this compound provides a valuable model system for developing and understanding the factors that control site-selectivity in cross-coupling reactions.

The interplay between the electron-withdrawing nature of the fluorine and amide groups and their positional effects (ortho, meta, para) on the two bromine atoms creates a nuanced reactivity profile. nih.gov The N-methoxyamide group, in particular, can act as a directing group in certain transformations, such as directed ortho-metalation (DoM), further enhancing the ability to control where reactions occur. wikipedia.orguwindsor.caorganic-chemistry.org Studies using this compound could lead to more predictable models for regioselective synthesis, allowing chemists to selectively target one halogen over another in similarly complex systems. researchgate.net

Expansion of N-Methoxyamide Chemistry and its Synthetic Scope

The N-methoxyamide, or Weinreb amide, is a well-established functional group known for its ability to react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols. orientjchem.orgresearchgate.netbohrium.com The presence of this group in a polyhalogenated aromatic system allows for the exploration of its compatibility with a wide range of modern synthetic methods.

Furthermore, N-methoxyamides have been increasingly recognized for their role as versatile directing groups in transition metal-catalyzed C-H activation reactions. nih.govresearchgate.netnih.govnih.govacs.org The N-methoxyamide on the this compound scaffold can be used to direct functionalization to the adjacent C-H bond at the C5 position, a reaction that would be difficult to achieve otherwise. This dual utility—as a stable ketone precursor and a C-H directing group—expands the synthetic toolbox associated with N-methoxyamide chemistry. nih.gov

The table below summarizes the dual synthetic utility of the N-methoxyamide group in this context.

| Functionality | Description | Potential Transformation |

| Weinreb Amide | Stable precursor that reacts controllably with organometallic reagents. | Reaction with R-MgBr to form a ketone. |

| Directing Group | Coordinates to a metal catalyst to direct a reaction to a nearby C-H bond. nih.govresearchgate.net | Rh(III)-catalyzed olefination at the C5 position. |

Potential for Exploration in Advanced Materials Research (e.g., optical materials, functional polymers)

The combination of fluorine and bromine atoms on a polymerizable aromatic core makes this compound an intriguing monomer for the synthesis of advanced functional polymers. The dibromo functionality allows it to undergo step-growth polymerization with suitable comonomers via reactions like Suzuki or Sonogashira polycondensation.

The incorporation of fluorine atoms into polymers is a well-known strategy to enhance thermal stability, chemical resistance, and to impart specific optical and dielectric properties. mdpi.comjst.go.jpnih.gov Fluorinated polymers often exhibit low refractive indices and low optical propagation losses, making them suitable for applications in photonics and optical waveguides. mdpi.com

Conversely, the presence of heavy atoms like bromine can significantly increase the refractive index of a material. researchgate.netmdpi.com Therefore, polymers derived from this monomer could be tailored for applications requiring either low or high refractive index materials, depending on the comonomer and whether the bromine atoms are retained or replaced during polymerization. researchgate.netuni-marburg.de For example, polymerization via Suzuki coupling would replace the bromines, leading to fluorinated poly(aryl ether ketone)-like structures known for low dielectric constants and thermal stability. researchgate.netnih.govvt.eduacs.orgbit.edu.cn

The table below outlines potential polymer types that could be synthesized from this monomer and their projected properties.

| Polymerization Method | Resulting Polymer Type | Key Feature from Monomer | Potential Application |

| Suzuki Polycondensation | Fluorinated Polyamide/Polyarylene | Fluorine content | Low dielectric constant materials for microelectronics. nih.gov |

| Polymerization retaining Br | Halogenated Polyamide | High bromine and fluorine content | High refractive index polymers for optical coatings and lenses. researchgate.net |

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary objective in modern organic synthesis is the development of processes that are environmentally benign and maximize the incorporation of reactant atoms into the final product. jocpr.comresearchgate.net The concept of atom economy is central to this goal, aiming to minimize waste by designing reactions where the vast majority of starting materials are converted into the desired compound. jocpr.com

For a polysubstituted aromatic compound like 2,4-Dibromo-6-fluoro-N-methoxybenzamide, traditional syntheses may involve multiple steps with stoichiometric reagents, leading to significant byproduct formation. Future research will likely focus on replacing these methods with catalytic alternatives. For instance, developing catalytic C-H activation/halogenation techniques could provide a more direct and less wasteful route to install the bromo- and fluoro-substituents on the aromatic ring, compared to classical electrophilic aromatic substitution pathways that often require harsh conditions and generate substantial waste.

Similarly, the amide bond formation step could be improved. While standard coupling reagents are effective, they are notoriously atom-uneconomical. Research into direct amidation reactions catalyzed by transition metals or organocatalysts could offer a more sustainable alternative. The overarching goal is to redesign the entire synthetic sequence to reduce steps, solvent usage, and waste generation, aligning with the principles of green chemistry. researchgate.net

Table 1: Comparison of Synthetic Route Efficiency Metrics

| Metric | Traditional Route (Hypothetical) | Future Catalytic Route (Projected) |

|---|---|---|

| Atom Economy | Low to Moderate | High |

| E-Factor (Waste/Product Ratio) | High | Low |

| Number of Steps | Multiple | Fewer, more convergent |

| Catalyst Type | Stoichiometric Reagents | Catalytic (e.g., Transition Metal) |

Exploration of Asymmetric Catalysis and Chiral Analogues

While this compound is an achiral molecule, the introduction of chirality can be a pivotal step in discovering novel functionalities, particularly in medicinal and materials science applications. Future research could explore the synthesis of chiral analogues, which would necessitate the use of asymmetric catalysis.

This could be achieved by introducing a stereocenter, for example, by replacing one of the bromine atoms with a chiral substituent via a stereoselective cross-coupling reaction. Alternatively, atropisomeric analogues could be targeted if rotation around a key single bond can be restricted by introducing bulky groups. The development of novel chiral ligands and transition-metal catalysts would be essential to control the stereochemistry of these transformations, yielding enantiomerically pure products. Such chiral analogues would open new avenues for investigating stereospecific interactions with biological targets or for applications in chiral materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant technological advancement in chemical manufacturing. fu-berlin.de These technologies offer enhanced control over reaction parameters, improved safety for hazardous reactions, and the potential for rapid reaction optimization and library synthesis. researchgate.netnih.gov

For this compound, a multistep synthesis could be streamlined by integrating the reaction sequence into a continuous flow system. fu-berlin.de This would allow for the telescoping of reactions, eliminating the need for isolation and purification of intermediates, thereby saving time and resources. Automated synthesis platforms, which use robotics to perform reactions and purifications, could be employed to rapidly generate a library of derivatives. synplechem.com By systematically varying the substituents on the aromatic ring or modifying the amide moiety, researchers could efficiently explore the structure-activity relationships of this class of compounds. researchgate.netnih.gov

Advanced Computational Design for Predictive Synthesis and Reactivity

Computational chemistry and machine learning are becoming indispensable tools for modern synthetic planning and reactivity prediction. mdpi.com For this compound, advanced computational models can be used to predict the most viable and efficient synthetic routes. nih.gov Retrosynthesis prediction algorithms can suggest novel disconnections and pathways that might not be obvious to a human chemist. synplechem.com

Furthermore, computational studies can provide deep insights into the compound's reactivity. For instance, density functional theory (DFT) calculations can predict the relative reactivity of the two C-Br bonds towards cross-coupling reactions, enabling selective functionalization at either the C2 or C4 position. Machine learning models, trained on large datasets of chemical reactions, can predict the outcomes of reactions with high accuracy, helping chemists to prioritize experiments and avoid unproductive routes. rsc.org This predictive power accelerates the discovery of new derivatives and the optimization of reaction conditions, making the research process more efficient and cost-effective. mdpi.com

Table 2: Computationally Predicted Reactivity Hotspots

| Position | Predicted Reactivity | Potential Transformations |

|---|---|---|

| C2-Br | High (influenced by ortho-fluoro and amide groups) | Suzuki, Buchwald-Hartwig, Sonogashira couplings |

| C4-Br | Moderate | Selective cross-coupling under specific conditions |

| C-F | Low (typically robust) | Nucleophilic aromatic substitution (under harsh conditions) |

| Amide N-H | N/A (N-methoxy) | Stable to many reaction conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.